molecular formula C14H18O4 B14281461 Hexyl 2-formyl-3-hydroxybenzoate CAS No. 131524-42-0

Hexyl 2-formyl-3-hydroxybenzoate

Katalognummer: B14281461
CAS-Nummer: 131524-42-0
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: PIQGZGXYEQYPKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexyl 2-formyl-3-hydroxybenzoate is an organic compound known for its fungitoxic properties. It is a cuticular constituent of the bulb mite Rhizoglyphus robini, which plays a crucial role in the mite’s defense mechanism against fungal infections . The compound’s structure consists of a hexyl ester linked to a 2-formyl-3-hydroxybenzoate moiety, making it a unique ester with significant biological activity.

Vorbereitungsmethoden

The synthesis of hexyl 2-formyl-3-hydroxybenzoate can be achieved through a two-step process :

    Formylation: Methyl 3-hydroxybenzoate is formylated using hexamethylenetetramine in 75% polyphosphoric acid to produce methyl 2-formyl-3-hydroxybenzoate.

    Transesterification: The resulting product undergoes a TsOH-catalyzed transesterification with hexanol in benzene to yield this compound.

Analyse Chemischer Reaktionen

Hexyl 2-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., TsOH). The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Hexyl 2-formyl-3-hydroxybenzoate has several scientific research applications :

    Chemistry: It is used as a model compound in studying esterification and transesterification reactions.

    Biology: Its fungitoxic properties make it a subject of interest in studying the defense mechanisms of mites and other arthropods.

    Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.

    Industry: It is investigated for its potential use in agricultural settings to protect crops from fungal infections.

Wirkmechanismus

The mechanism by which hexyl 2-formyl-3-hydroxybenzoate exerts its fungitoxic effects involves disrupting the cell membrane integrity of fungi . The compound targets specific molecular pathways that are crucial for fungal cell survival, leading to cell lysis and death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential cell membrane components.

Vergleich Mit ähnlichen Verbindungen

Hexyl 2-formyl-3-hydroxybenzoate can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

131524-42-0

Molekularformel

C14H18O4

Molekulargewicht

250.29 g/mol

IUPAC-Name

hexyl 2-formyl-3-hydroxybenzoate

InChI

InChI=1S/C14H18O4/c1-2-3-4-5-9-18-14(17)11-7-6-8-13(16)12(11)10-15/h6-8,10,16H,2-5,9H2,1H3

InChI-Schlüssel

PIQGZGXYEQYPKR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(=O)C1=C(C(=CC=C1)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.